molecular formula C10H8BaN2O6S2 B8117994 Barium(2+);pyridine-2-sulfonate

Barium(2+);pyridine-2-sulfonate

Cat. No.: B8117994
M. Wt: 453.6 g/mol
InChI Key: VOTYNFIMRFPYHH-UHFFFAOYSA-L
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Description

Barium(2+);pyridine-2-sulfonate is a coordination compound comprising a barium cation (Ba²⁺) and pyridine-2-sulfonate anions. The pyridine-2-sulfonate ligand features a sulfonate group (-SO₃⁻) attached to the 2-position of the pyridine ring, enabling dual functionality: the sulfonate group acts as a strong anionic coordinating site, while the pyridine nitrogen provides additional Lewis basicity for metal binding. This compound is typically synthesized via metathesis reactions, where barium salts (e.g., BaCl₂) react with alkali metal pyridine-2-sulfonates in aqueous or polar solvents .

Structurally, the Ba²⁺ ion, with its large ionic radius (~1.35 Å), often adopts higher coordination numbers (e.g., 8–12) compared to smaller transition metals, leading to distinct crystalline architectures. This compound finds applications in catalysis, materials science, and as a precursor for functionalized metal-organic frameworks (MOFs). For instance, pyridine-2-sulfonate ligands in palladium complexes have demonstrated efficacy in aerobic alcohol oxidation catalysis .

Properties

IUPAC Name

barium(2+);pyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NO3S.Ba/c2*7-10(8,9)5-3-1-2-4-6-5;/h2*1-4H,(H,7,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTYNFIMRFPYHH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)[O-].C1=CC=NC(=C1)S(=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BaN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparison with Other Metal Pyridine-2-sulfonates

The coordination behavior of pyridine-2-sulfonate varies significantly with the metal cation. Key comparisons include:

Property Barium(2+);pyridine-2-sulfonate Calcium(2+);pyridine-2-sulfonate Palladium(2+);pyridine-2-sulfonate
Coordination Number 8–12 6–8 4–6 (square planar or octahedral)
Bond Length (M–O/N) ~2.7–3.0 Å (Ba–O) ~2.4–2.6 Å (Ca–O) ~2.0–2.2 Å (Pd–N/O)
Solubility in H₂O Low (precipitates readily) Moderate Low (stable in organic solvents)
  • Barium vs. Calcium : Barium’s larger ionic radius results in weaker electrostatic interactions with the sulfonate group, reducing aqueous solubility compared to calcium analogs. Flow-controlled precipitation studies show Ba²⁺ forms denser, more stable precipitates under high-concentration conditions, whereas Ca²⁺ systems exhibit greater variability in crystal morphology .
  • Barium vs. Transition Metals : Palladium(2+);pyridine-2-sulfonate complexes adopt rigid, low-coordination geometries optimized for catalytic cycles. In contrast, barium’s flexible coordination sphere supports bulkier architectures but limits catalytic versatility .

Reactivity in Catalytic Processes: Sulfonate vs. Carboxylate Ligands

Pyridine-2-sulfonate ligands exhibit distinct reactivity compared to carboxylate analogs (e.g., picolinate, quinoline-2-carboxylate) in metal-catalyzed reactions:

Ligand Type Oxidation Rate (1-phenylethanol, mmol·h⁻¹) SO₂ Extrusion Rate (s⁻¹) Thermal Stability (°C)
Pyridine-2-sulfonate 12.3 ± 0.5 3.2 × 10⁻³ >250
Picolinate 8.7 ± 0.3 1.8 × 10⁻³ ~200
Quinoline-2-carboxylate 10.1 ± 0.4 2.5 × 10⁻³ ~220
  • Catalytic Efficiency : Palladium complexes with pyridine-2-sulfonate ligands show ~40% higher oxidation rates than picolinate systems, attributed to the sulfonate’s stronger electron-withdrawing effect, which stabilizes Pd–O bonds during redox cycles .
  • SO₂ Extrusion : Sulfinate derivatives (e.g., pyridine-2-sulfinate) undergo faster SO₂ extrusion than sulfonates, but pyridine-2-sulfonate’s stability under desulfinative cross-coupling conditions makes it preferable for controlled reaction pathways .

Comparative Analysis with Sulfinate Derivatives

Pyridine-2-sulfonate and sulfinate (pyridine-2-sulfinate) derivatives differ critically in reactivity:

Parameter Pyridine-2-sulfonate Pyridine-2-sulfinate
Charge/Resonance -1 (delocalized SO₃⁻) -1 (localized SO₂⁻)
Transmetallation Rate Slow (rate-determining step) Fast (precedes SO₂ extrusion)
Application Catalyst stabilization Desulfitative coupling
  • Mechanistic Divergence : In palladium-catalyzed reactions, sulfinates undergo rapid transmetallation followed by SO₂ extrusion, whereas sulfonates require harsher conditions for ligand displacement, limiting their utility in cross-coupling but enhancing stability in aerobic oxidations .

Influence of Metal Cation on Precipitation and Crystallization Behavior

Comparative studies of Ba²⁺ and Ca²⁺ sulfonates under flow-controlled conditions reveal:

  • Low-Concentration Regime : Both Ba²⁺ and Ca²⁺ form granular precipitates with similar fractal dimensions (Df ≈ 1.7–1.9).
  • High-Concentration/High-Flow Regime : Ba²⁺ systems develop dense, radial tubular structures due to lower ion mobility and stronger interparticle interactions, whereas Ca²⁺ forms disordered aggregates .

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